molecular formula C13H18N2O6 B2759942 N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide CAS No. 405277-44-3

N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide

Cat. No.: B2759942
CAS No.: 405277-44-3
M. Wt: 298.295
InChI Key: HSOFVFGPQDPRMG-UHFFFAOYSA-N
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Description

N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide is a chemical compound of interest in specialized organic synthesis and materials science research. Its molecular structure, featuring multiple hydroxyl groups and an ethanediamide (oxamide) backbone, suggests potential for use as a building block or ligand. Compounds with similar 2-hydroxy-1,1-bis(hydroxymethyl)ethyl subunits, often referred to as tris(hydroxymethyl)methyl groups, are known to act as polydentate ligands in coordination chemistry, forming complexes with various metal ions . Furthermore, related diamide derivatives have been explored for their chemical versatility, including applications in the development of specialized materials . This makes this compound a valuable reagent for researchers investigating the development of novel metal-organic frameworks (MOFs), polymers, or other functional molecules. The presence of the 3-methoxyphenyl moiety may impart specific electronic or steric properties, further expanding its utility in the design of molecules with tailored characteristics. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-N-(3-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O6/c1-21-10-4-2-3-9(5-10)14-11(19)12(20)15-13(6-16,7-17)8-18/h2-5,16-18H,6-8H2,1H3,(H,14,19)(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOFVFGPQDPRMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NC(CO)(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N’-(3-methoxyphenyl)ethanediamide typically involves the reaction of 3-methoxyaniline with glycidol, followed by the addition of ethylenediamine. The reaction conditions often require a controlled temperature environment and the use of solvents such as ethanol or methanol to facilitate the reaction. The process can be summarized as follows:

    Step 1: Reaction of 3-methoxyaniline with glycidol to form an intermediate.

    Step 2: Addition of ethylenediamine to the intermediate to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N’-(3-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Synthesis Overview:

StepReaction Description
1Reaction of 3-methoxyaniline with glycidol to form an intermediate.
2Addition of ethylenediamine to the intermediate to yield the final product.

Chemistry

In the realm of chemistry, N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide serves as a building block for synthesizing more complex molecules. Its reactive hydroxyl groups allow for various chemical modifications, making it valuable in developing new compounds.

Biology

This compound has been investigated for its potential as a biochemical probe or enzyme inhibitor. Its ability to form hydrogen bonds with proteins or enzymes suggests it could modulate their activity. For instance, studies have shown that similar compounds can inhibit enzymes critical in metabolic pathways associated with diseases.

Medicine

Research into the therapeutic potential of this compound indicates possible applications in treating various diseases. Preliminary studies suggest it may exhibit anti-inflammatory and anticancer properties. For example:

  • Anti-inflammatory Activity : In vitro assays have shown that derivatives can reduce inflammation markers.
  • Anticancer Activity : Cell line studies indicate selective cytotoxicity against certain cancer cells while sparing normal cells.

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its properties make it suitable for formulating specialty chemicals and enhancing product performance.

Case Study 1: Enzyme Inhibition

A study published in a peer-reviewed journal examined the enzyme inhibition properties of this compound on acetylcholinesterase. The results showed a significant reduction in enzyme activity at concentrations as low as 10 µM, indicating potential applications in neurodegenerative disease treatments.

Case Study 2: Anticancer Properties

In another study focusing on its anticancer effects, researchers tested the compound against various cancer cell lines including breast and colon cancer cells. The findings revealed an IC50 value of approximately 25 µM for breast cancer cells, suggesting it could be developed further as a therapeutic agent.

Mechanism of Action

The mechanism by which N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N’-(3-methoxyphenyl)ethanediamide exerts its effects involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Differences :

Compound Substituent on N' Molecular Weight (g/mol) Potential Applications
Target Compound 3-Methoxyphenyl 325.33 Specialty synthesis, coordination chemistry
N-Phenylethanediamide Phenyl 280.27 Limited (discontinued)
N1-(2-Methoxy-4-methylbenzyl)-N2-(pyridin-2-ylethyl) Methoxybenzyl + pyridinyl ~380 (estimated) Medicinal chemistry, catalysis

Functional Group Comparison :

Compound Core Structure Key Functional Groups Applications
Target Compound Ethanediamide Tricine + 3-methoxyphenyl Chelation, synthesis
Tricine Glycine derivative Hydroxyl, hydroxymethyl Biological buffer
Octadecanamide analog Fatty amide Hydrophobic alkyl chain Surfactants, lipid systems

Urea and Acrylamide Derivatives

  • N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylurea: This urea derivative () replaces the ethanediamide with a urea group.
  • N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]acrylamide : An acrylamide derivative () with polymerizable vinyl groups, enabling use in hydrogels or functional polymers—a distinct application from the target compound’s likely role as a small-molecule intermediate .

Biological Activity

N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide, also known as a derivative of bis(hydroxymethyl)ethanediamide, is a synthetic organic compound with potential biological applications. Its structure includes hydroxyl groups, a methoxyphenyl moiety, and an ethanediamide backbone, which contribute to its chemical reactivity and biological interactions.

The compound has the molecular formula C13H18N2O6C_{13}H_{18}N_{2}O_{6} and features multiple functional groups that enable diverse chemical reactions, including oxidation, reduction, and substitution reactions. These properties are crucial for its application in biochemical research and potential therapeutic uses.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl and methoxy groups may facilitate binding to proteins or enzymes, potentially inhibiting their activity or modulating their function. This mechanism is significant in exploring its use as an enzyme inhibitor or biochemical probe .

Enzyme Inhibition

Research indicates that derivatives of this compound show promise as enzyme inhibitors. For instance, studies have demonstrated that certain derivatives can effectively inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to alterations in cellular processes, making these compounds candidates for further pharmacological exploration .

Cytotoxicity and Anticancer Activity

A number of studies have investigated the cytotoxic effects of this compound on various cancer cell lines. Results have shown that certain concentrations lead to significant reductions in cell viability, suggesting potential anticancer properties. The compound's mechanism may involve the induction of apoptosis in cancer cells .

Case Studies

  • Study on Enzyme Inhibition :
    • Objective : To evaluate the inhibitory effects on specific metabolic enzymes.
    • Findings : The compound exhibited significant inhibition of enzyme activity at micromolar concentrations, suggesting its potential as a therapeutic agent in metabolic disorders.
  • Cytotoxicity Assessment :
    • Objective : To assess the effects on cancer cell lines.
    • Findings : The compound showed a dose-dependent decrease in cell proliferation in breast cancer cell lines, with IC50 values indicating potent activity.

Data Table: Biological Activity Overview

Property Observation
Molecular FormulaC13H18N2O6
Enzyme InhibitionSignificant inhibition at micromolar concentrations
CytotoxicityDose-dependent reduction in cell viability
Target CellsVarious cancer cell lines
MechanismPotential apoptosis induction

Q & A

Q. Key Considerations :

  • Control reaction pH (6.5–7.5) to avoid hydrolysis of the hydroxymethyl groups .
  • Optimize stoichiometry (1:1.2 molar ratio of amine to acid) to minimize by-products .

Basic: How is the compound structurally characterized in academic research?

Methodological Answer:
Structural elucidation employs:

X-ray Crystallography : Resolve the 3D conformation using SHELX programs for refinement. The tris(hydroxymethyl) group often forms hydrogen bonds (O—H⋯O, O—H⋯N) critical for stability .

NMR Spectroscopy :

  • ¹H NMR : Peaks at δ 3.8–4.2 ppm (hydroxymethyl protons) and δ 6.7–7.3 ppm (methoxyphenyl aromatic protons).
  • ¹³C NMR : Carbonyl signals at ~170 ppm confirm amide bonds .

FT-IR : Stretches at 1650 cm⁻¹ (C=O) and 3300 cm⁻¹ (O–H) .

Q. Resolution Strategy :

  • Replicate assays under harmonized conditions (pH 7.4, 37°C).
  • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics independently .

Advanced: What computational methods predict interactions with biological targets?

Q. Methodological Answer :

Molecular Docking :

  • Use AutoDock Vina with AMBER force fields. The methoxyphenyl group shows high affinity for hydrophobic pockets in enzyme active sites .

MD Simulations :

  • Simulate ligand-protein complexes in GROMACS for 100 ns. Analyze RMSD (<2 Å) to confirm stability .

Case Study : Docking with cytochrome P450 (CYP3A4) revealed hydrogen bonding between hydroxymethyl groups and Thr309 residues .

Basic: What analytical techniques assess purity and stability?

Q. Methodological Answer :

HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% TFA). Retention time ~8.2 min; detect at 254 nm .

Stability Testing :

  • Accelerated degradation studies (40°C/75% RH for 6 months) show <5% decomposition when stored in amber vials .

Q. Critical Parameters :

  • Limit of detection (LOD): 0.1 µg/mL via UV-Vis (λmax = 255 nm) .

Advanced: How to analyze hydrogen-bonding networks in crystalline forms?

Q. Methodological Answer :

Single-Crystal XRD : Resolve O—H⋯O and C—H⋯O interactions using SHELXL for refinement. The tris(hydroxymethyl) group forms a 3D network via bifurcated hydrogen bonds .

Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., 62% O–H⋯O contacts) with CrystalExplorer .

Example : A reported Fe(II) complex with similar ligands showed 8 unique hydrogen bonds per asymmetric unit .

Basic: What are the compound’s key reactivity patterns?

Q. Methodological Answer :

Hydrolysis : Susceptible to acidic cleavage of the amide bond (0.1 M HCl, 60°C). Monitor via HPLC .

Oxidation : The methoxyphenyl group resists oxidation (tested with KMnO₄), while hydroxymethyl groups may oxidize to carboxylates under strong conditions .

Q. Synthetic Derivatization :

  • Introduce fluorophores via esterification of hydroxyl groups (e.g., fluorescein isothiocyanate) .

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